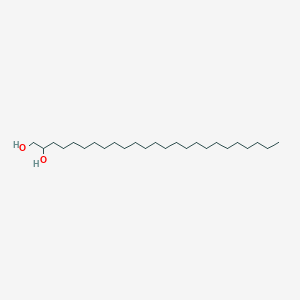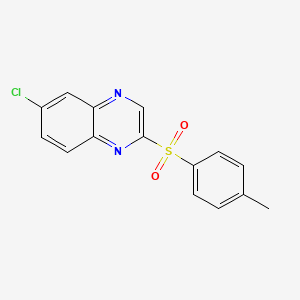
Dipropan-2-yl (2-nitrophenyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (2-nitrophenyl)boronate is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a boronate ester group attached to a 2-nitrophenyl ring, making it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dipropan-2-yl (2-nitrophenyl)boronate typically involves the reaction of 2-nitrophenylboronic acid with isopropanol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The general reaction scheme is as follows:
2-nitrophenylboronic acid+isopropanol→Dipropan-2-yl (2-nitrophenyl)boronate+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Dipropan-2-yl (2-nitrophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.
Major Products:
Oxidation: 2-nitrophenylboronic acid.
Reduction: Dipropan-2-yl (2-aminophenyl)boronate.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
Dipropan-2-yl (2-nitrophenyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Propiedades
| 106970-42-7 | |
Fórmula molecular |
C12H18BNO4 |
Peso molecular |
251.09 g/mol |
Nombre IUPAC |
(2-nitrophenyl)-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C12H18BNO4/c1-9(2)17-13(18-10(3)4)11-7-5-6-8-12(11)14(15)16/h5-10H,1-4H3 |
Clave InChI |
JYVLDMOXJVMQOA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1[N+](=O)[O-])(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)

![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)



![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
